molecular formula C10H13NO2 B15317325 4-(6-Methoxypyridin-2-yl)butan-2-one

4-(6-Methoxypyridin-2-yl)butan-2-one

Cat. No.: B15317325
M. Wt: 179.22 g/mol
InChI Key: KNOACEAFWMPEEO-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)butan-2-one is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a pyridine ring and a butan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-2-yl)butan-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-methoxypyridine-2-carboxaldehyde as the starting material.

  • Reaction with Grignard Reagent: The aldehyde is reacted with a Grignard reagent, such as ethyl magnesium bromide, to form the corresponding alcohol.

  • Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methoxypyridin-2-yl)butan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols.

  • Substitution Products: Halogenated compounds, ethers, and amines.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)butan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(6-Methoxypyridin-2-yl)butan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(6-Methoxypyridin-2-yl)benzaldehyde

  • 4-(6-Methoxypyridin-2-yl)phenol

  • (4-Methoxypyridin-2-yl)methanol

Uniqueness: 4-(6-Methoxypyridin-2-yl)butan-2-one is unique due to its specific structural features, which influence its reactivity and applications

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)butan-2-one

InChI

InChI=1S/C10H13NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5H,6-7H2,1-2H3

InChI Key

KNOACEAFWMPEEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NC(=CC=C1)OC

Origin of Product

United States

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